molecular formula C13H19NO5S B2528139 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid CAS No. 85845-11-0

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid

Cat. No.: B2528139
CAS No.: 85845-11-0
M. Wt: 301.36
InChI Key: GPRPNZJUBMXNGB-UHFFFAOYSA-N
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Description

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.36 g/mol It is a carboxylic acid derivative that features a sulfonamide group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    6-((4-Methylphenyl)sulfonamido)hexanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    6-((4-Chlorophenyl)sulfonamido)hexanoic acid: Contains a chlorine atom instead of a methoxy group.

    6-((4-Nitrophenyl)sulfonamido)hexanoic acid: Features a nitro group instead of a methoxy group.

Uniqueness

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .

Properties

IUPAC Name

6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-19-11-6-8-12(9-7-11)20(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPNZJUBMXNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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